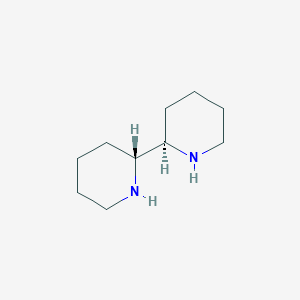
2-(4-Aminobutyl)malonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Aminobutyl)malonic acid is an organic compound with the molecular formula C7H13NO4. It is a derivative of malonic acid, where one of the hydrogen atoms on the central carbon is replaced by a 4-aminobutyl group. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminobutyl)malonic acid typically involves the alkylation of malonic acid derivatives. One common method is the malonic ester synthesis, where diethyl malonate is deprotonated with a base to form an enolate, which then undergoes nucleophilic substitution with 4-bromobutylamine. The reaction is followed by hydrolysis and decarboxylation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and specific reaction conditions are often employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminobutyl)malonic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The central methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides and bases like sodium ethoxide.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Alcohols.
Substitution: Various alkylated derivatives.
Scientific Research Applications
2-(4-Aminobutyl)malonic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-Aminobutyl)malonic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The carboxylic acid groups can participate in coordination with metal ions, affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- **
Properties
Molecular Formula |
C7H13NO4 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
2-(4-aminobutyl)propanedioic acid |
InChI |
InChI=1S/C7H13NO4/c8-4-2-1-3-5(6(9)10)7(11)12/h5H,1-4,8H2,(H,9,10)(H,11,12) |
InChI Key |
FRXKFOUBZFMNLB-UHFFFAOYSA-N |
Canonical SMILES |
C(CCN)CC(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methoxy-2-methyl-7-(((1R,2S,4aR,8aS)-1,2,4a,5-tetramethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl)methyl)benzo[d]oxazol-6-ol](/img/structure/B12823961.png)


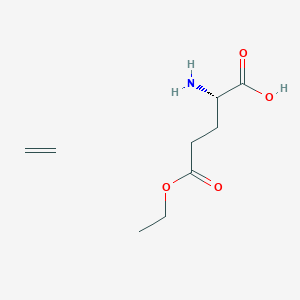
![2-(2,6-Dimethylphenyl)-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B12823979.png)
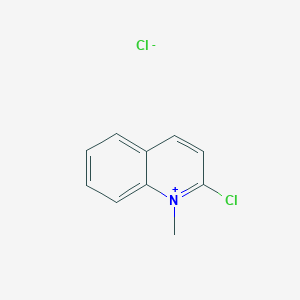
![5-Bromo-7-methylbenzo[b]thiophene-2-carbaldehyde](/img/structure/B12824002.png)
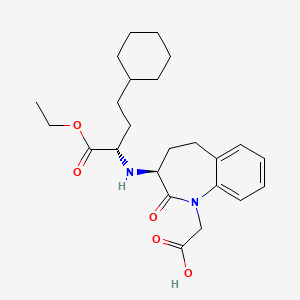
![4-[(2-Iodophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B12824011.png)
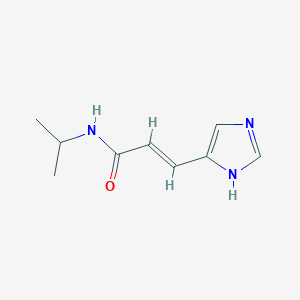


![[(2S,3S,4S,5S)-4-acetyloxy-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12824032.png)
